molecular formula C33H30N6O3S2 B2667632 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-47-3

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No. B2667632
CAS RN: 362505-47-3
M. Wt: 622.76
InChI Key: GUYHVFWCBPTXAI-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C33H30N6O3S2 and its molecular weight is 622.76. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation of Heterocyclic Derivatives

  • Toxicity Assessment and Tumor Inhibition : Research has focused on the computational and pharmacological potential of novel derivatives, including the evaluation of toxicity, tumor inhibition, and antioxidant actions. Compounds showed moderate inhibitory effects in assays, indicating their potential in drug development for cancer treatment and anti-inflammatory actions (M. Faheem, 2018).

Synthesis and Anticancer Activities

  • Anticancer and Antiviral Activities : Studies on 2-pyrazoline-substituted 4-thiazolidinones have shown selective inhibition of leukemia cell lines and high activity against specific virus strains, highlighting the therapeutic potential of these compounds in treating cancer and viral infections (D. Havrylyuk et al., 2013).

Pyrazole and Triazole Derivatives

  • Pharmacological Potential : Research into pyrazole and 1,2,4-triazole derivatives emphasizes the significant pharmacological potential among these heterocycles. Their chemical modification capabilities and interaction with various biological targets make them attractive for drug design, especially for antifungal activity (S. Fedotov et al., 2022).

Anti-inflammatory Activity

  • Novel Acetamides with Anti-inflammatory Properties : The synthesis of specific N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, offering new avenues for the development of anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O3S2/c1-42-26-16-14-24(15-17-26)28-20-27(29-13-8-18-43-29)37-39(28)32(41)22-44-33-36-35-30(38(33)25-11-6-3-7-12-25)21-34-31(40)19-23-9-4-2-5-10-23/h2-18,28H,19-22H2,1H3,(H,34,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYHVFWCBPTXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

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